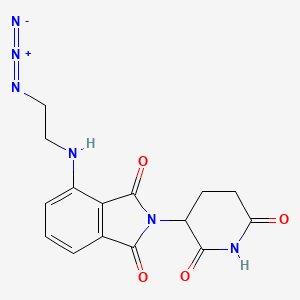
Pomalidomide 4'-alkylC2-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide 4’-alkylC2-azide is a compound that serves as a functionalized cereblon ligand for proteolysis targeting chimera (PROTAC) research and development. It incorporates an E3 ligase ligand plus an alkylC2 linker with a terminal azide, making it ready for conjugation to a target protein ligand . This compound is used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells .
Preparation Methods
The synthesis of Pomalidomide 4’-alkylC2-azide involves several steps. One common method includes the reaction of pomalidomide with an alkylC2 linker that has a terminal azide group. The process typically involves the use of suitable solvents and coupling agents to facilitate the reaction . The reaction conditions often require ambient to slightly elevated temperatures and can be performed in a one-pot synthesis to improve yields .
For industrial production, the process is scaled up to ensure high yield and purity. The improved process for the preparation of pomalidomide involves reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent . This method results in a high yield and is cost-effective for large-scale production .
Chemical Reactions Analysis
Pomalidomide 4’-alkylC2-azide undergoes various chemical reactions, including substitution and conjugation reactions. The azide group in the compound is highly reactive and can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles . Common reagents used in these reactions include copper(I) catalysts and suitable solvents like dimethyl sulfoxide (DMSO) .
The major products formed from these reactions are typically conjugates of pomalidomide with other molecules, which can be used in the development of PROTACs . These conjugates are designed to recruit specific proteins for degradation by the proteasome, thereby modulating protein levels within cells .
Scientific Research Applications
Pomalidomide 4’-alkylC2-azide has several scientific research applications, particularly in the field of targeted protein degradation. It is used to create PROTACs, which are bifunctional molecules that can selectively degrade target proteins . This approach has significant potential in drug discovery and development, as it allows for the modulation of protein levels in a controlled manner .
In chemistry, the compound is used as a building block for the synthesis of various conjugates . In biology and medicine, it is employed in the study of protein-protein interactions and the development of new therapeutic strategies for diseases such as cancer . The compound’s ability to recruit cereblon, an E3 ubiquitin ligase, makes it valuable for research into the ubiquitin-proteasome system .
Mechanism of Action
The mechanism of action of Pomalidomide 4’-alkylC2-azide involves its role as a cereblon ligand. By binding to cereblon, the compound facilitates the recruitment of target proteins to the E3 ubiquitin ligase complex . This leads to the ubiquitination and subsequent degradation of the target proteins by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .
Comparison with Similar Compounds
Pomalidomide 4’-alkylC2-azide is unique due to its specific structure, which includes an alkylC2 linker with a terminal azide. Similar compounds include other cereblon ligands with different linkers, such as Pomalidomide 4’-alkylC6-azide . These compounds also serve as building blocks for PROTACs but differ in the length and composition of their linkers .
Other similar compounds include thalidomide and lenalidomide, which are also cereblon ligands but lack the azide functionality . Pomalidomide 4’-alkylC2-azide’s unique structure allows for specific conjugation reactions, making it a versatile tool in PROTAC research .
Properties
Molecular Formula |
C15H14N6O4 |
|---|---|
Molecular Weight |
342.31 g/mol |
IUPAC Name |
4-(2-azidoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H14N6O4/c16-20-18-7-6-17-9-3-1-2-8-12(9)15(25)21(14(8)24)10-4-5-11(22)19-13(10)23/h1-3,10,17H,4-7H2,(H,19,22,23) |
InChI Key |
FQNYDLNLHXYZSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


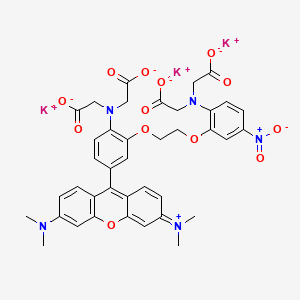
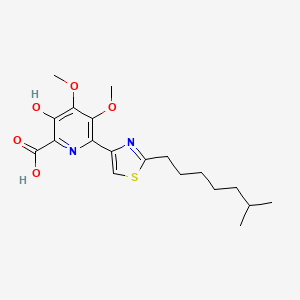
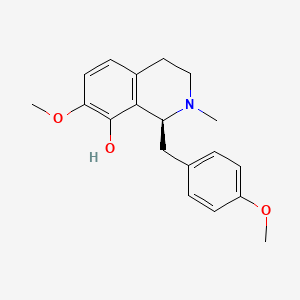
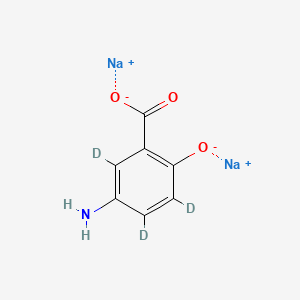
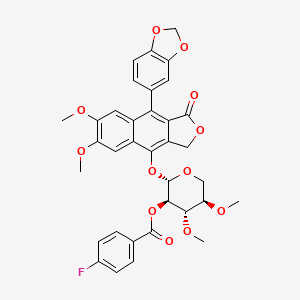
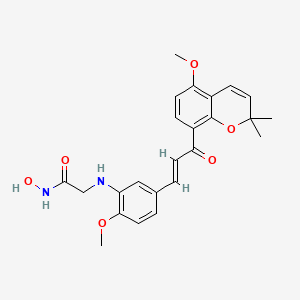

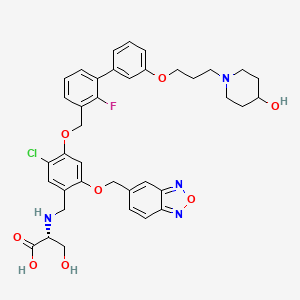
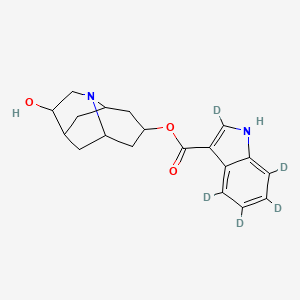
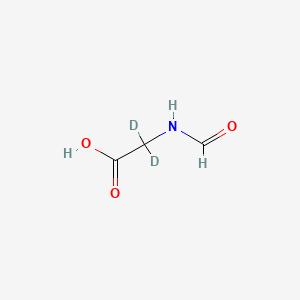
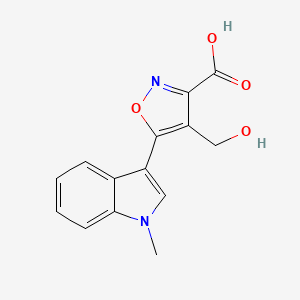
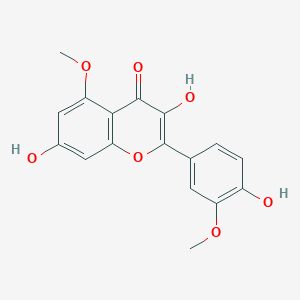
![(4R)-1-[1-[(S)-[1-cyclopentyl-3-(2-methylphenyl)pyrazol-4-yl]-(4-methylphenyl)methyl]-2-oxidanylidene-pyridin-3-yl]-3-methyl-2-oxidanylidene-N-(3-oxidanylidene-2-azabicyclo[2.2.2]octan-4-yl)imidazolidine-4-carboxamide](/img/structure/B12379074.png)

